molecular formula C10H6N2O B11916958 2-Formyl-1H-indole-4-carbonitrile

2-Formyl-1H-indole-4-carbonitrile

Cat. No.: B11916958
M. Wt: 170.17 g/mol
InChI Key: ACDCIPQNVZGHLV-UHFFFAOYSA-N
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Description

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like 2-Formyl-1H-indole-4-carbonitrile valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1H-indole-4-carbonitrile typically involves the reaction of 1H-indole-4-carbonitrile with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 1H-indole-4-carbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Carboxy-1H-indole-4-carbonitrile.

    Reduction: 2-Hydroxymethyl-1H-indole-4-carbonitrile.

    Substitution: 3-Halo-2-formyl-1H-indole-4-carbonitrile.

Scientific Research Applications

2-Formyl-1H-indole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-1H-indole-4-carbonitrile is primarily related to its ability to interact with biological targets through its indole nucleus and formyl group. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its biological activities.

    1H-Indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position, used in the synthesis of pharmaceuticals.

    1H-Indole-4-carbonitrile: The parent compound of 2-Formyl-1H-indole-4-carbonitrile, lacking the formyl group.

Uniqueness: this compound is unique due to the presence of both a formyl group and a nitrile group on the indole nucleus. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

2-formyl-1H-indole-4-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,6,12H

InChI Key

ACDCIPQNVZGHLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C=O)C#N

Origin of Product

United States

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